3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-4-5-11(9-13)14-15-10-12-6-2-3-8-16(12)14/h2-10H,1H3 |
InChI Key |
OUHICPYWXYVGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Imidazo 1,5 a Pyridine and Its Derivatives
Classical and Contemporary Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core Synthesis
The construction of the fused imidazo[1,5-a]pyridine ring system has been achieved through various synthetic transformations, including condensation, cycloaddition, and oxidative cyclization reactions. rsc.org These methods often utilize readily available starting materials to build the core structure.
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. A prominent example for the synthesis of imidazo[1,5-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR. mdpi.com This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide, often catalyzed by a Brønsted or Lewis acid. mdpi.com
Another versatile three-component approach involves the one-pot condensation of a 2-pyridyl ketone (such as phenyl(pyridin-2-yl)methanone), an aldehyde, and ammonium (B1175870) acetate. This method provides a direct route to 1,3-disubstituted imidazo[1,5-a]pyridines in high yields. researchgate.net For the synthesis of the target compound, 3-methoxybenzaldehyde (B106831) would be the aldehyde of choice. Similarly, efficient three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269) can produce related imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| 1 | 2-Aminopyridine | Aldehyde | Isocyanide | Acid Catalyst | 3-Amino-imidazo[1,5-a]pyridine |
| 2 | 2-Pyridyl Ketone | Aldehyde | Ammonium Acetate | Heat | 1,3-Disubstituted imidazo[1,5-a]pyridine |
| 3 | Picolinaldehyde | Amine | Formaldehyde | Mild conditions | Imidazo[1,5-a]pyridinium ion |
A cornerstone in the synthesis of the imidazo[1,5-a]pyridine core is the cyclocondensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with various electrophilic partners. beilstein-journals.org This strategy constructs the five-membered imidazole (B134444) ring onto the existing pyridine (B92270) scaffold. A wide range of electrophiles, including carboxylic acids, acyl chlorides, and esters, have been successfully employed. beilstein-journals.org
A notable development in this area is the use of electrophilically activated nitroalkanes. beilstein-journals.orgnih.govnih.gov In this method, 2-(aminomethyl)pyridines react with nitroalkanes in a polyphosphoric acid (PPA) medium. The nitroalkane is activated by the acidic medium, facilitating a nucleophilic attack by the amine, followed by cyclization and elimination to afford the aromatic imidazo[1,5-a]pyridine ring. beilstein-journals.orgnih.gov While this reaction proceeds smoothly for many substrates, the use of α-nitrotoluene to generate a 3-phenyl substituent has been reported to result in disappointingly low yields, suggesting that the synthesis of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine via the corresponding nitrotoluene derivative might be challenging under these specific conditions. beilstein-journals.orgresearchgate.net
The proposed mechanism involves the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate, leading to an amidinium species. nih.gov This intermediate then undergoes a 5-exo-trig cyclization onto the pyridine ring, followed by deprotonation and elimination to yield the final aromatic product. nih.gov
| Entry | 2-(Aminomethyl)pyridine Derivative | Electrophile | Reagent/Conditions | Yield | Ref |
| 1 | 2-(Aminomethyl)pyridine | Nitroethane | PPA, H3PO3, 160 °C | 77% | beilstein-journals.org |
| 2 | 2-(Aminomethyl)pyridine | 1-Nitropropane | PPA, H3PO3, 140-160 °C | Moderate | beilstein-journals.org |
| 3 | 2-(Aminomethyl)pyridine | α-Nitrotoluene | PPA, H3PO3, 140-160 °C | Low | beilstein-journals.org |
| 4 | 4-Methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 1-Nitrobutane | PPA, H3PO3 | 67% | beilstein-journals.org |
Oxidative cyclization represents another powerful strategy for constructing the imidazo[1,5-a]pyridine skeleton. These methods typically involve the formation of a precursor that is subsequently cyclized through an oxidation step. rsc.org A common approach is the reaction between a 2-pyridinemethylamine derivative and an aldehyde to form an intermediate which then undergoes dehydrogenation to yield the aromatic heterocycle. researchgate.netbohrium.com
Various oxidants can be employed to facilitate this transformation. For instance, an efficient iodine/hydrogen peroxide-mediated oxidative formal [4+1] cyclization between 2-pyridinemethylamine and benzaldehydes provides a direct route to 3-substituted imidazo[1,5-a]pyridines in good yields. researchgate.net Other systems, such as copper catalysts with molecular oxygen or elemental sulfur, have also been used to promote the oxidative C-N bond formation and aromatization. bohrium.com A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using O2 as a clean oxidant, proceeds through condensation, amination, and oxidative dehydrogenation to give 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Transition-Metal-Catalyzed and Metal-Free C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. nih.gov These strategies allow for the late-stage introduction of substituents onto the imidazo[1,5-a]pyridine scaffold.
The imidazo[1,5-a]pyridine nucleus possesses several C-H bonds that can be targeted for functionalization. The development of regioselective methods is crucial for controlling the site of substitution. While the broader field of C-H functionalization of imidazopyridines is well-explored, particularly for the imidazo[1,2-a]pyridine (B132010) isomer, specific methodologies for the imidazo[1,5-a]scaffold are also being developed. mdpi.comresearchgate.netrsc.org These reactions can be promoted by transition metals or performed under metal-free conditions. nih.govresearchgate.net For instance, metal-free sequential dual oxidative amination of C(sp³)–H bonds has been used to afford imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org
A novel and intriguing C-H functionalization strategy involves the direct insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules, forming bis-heterocyclic structures. nih.govacs.org A particularly noteworthy method achieves this transformation under metal-free conditions using a formaldehyde solution, which acts as both the methylene source and the solvent. nih.govacs.org
This reaction proceeds via C(sp²)–H functionalization at the C1 position of the imidazo[1,5-a]pyridine ring. The process is applicable to a wide range of 3-substituted imidazo[1,5-a]pyridines, including those with aryl and heteroaryl groups at the 3-position, offering moderate to good yields of the methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov Starting with this compound, this method would be expected to yield bis(3-(3-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane. The strategy can also be extended to other aldehydes, allowing for the insertion of substituted methylene bridges. nih.govacs.org
| Entry | Imidazo[1,5-a]pyridine Substrate | Aldehyde | Conditions | Product | Yield | Ref |
| 1 | 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde (37% aq.) | Room Temp | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good | nih.gov |
| 2 | 3-(3-Chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde (37% aq.) | Room Temp | Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77% | acs.org |
| 3 | 3-(Perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde (37% aq.) | Room Temp | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79% | nih.gov |
| 4 | 3-Arylimidazo[1,5-a]pyridines | Aryl Aldehydes | EtOH, Room Temp | 1,1'-(Arylmethylene)bis(3-arylimidazo[1,5-a]pyridine) | Moderate-Good | acs.org |
Advanced Catalytic Systems for Imidazo[1,5-a]pyridine Construction
Modern organic synthesis increasingly relies on the development of efficient and selective catalytic systems. In the context of imidazo[1,5-a]pyridine construction, Lewis acid and iron-based catalysts have emerged as powerful tools for facilitating the formation of the core heterocyclic structure and for the introduction of substituents.
Lewis Acid Catalysis in Ritter-Type Reactions for Substituted Imidazo[1,5-a]pyridines
A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogs involves a Ritter-type reaction catalyzed by Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O). acs.org This methodology utilizes the Lewis acidity of Bi(OTf)₃ to facilitate the in situ generation of a benzylic carbocation from a corresponding benzylic alcohol. This carbocation is then trapped by a nitrile, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine ring, followed by aromatization, yields the desired imidazo[1,5-a]pyridine scaffold. nih.gov
The versatility of this method is demonstrated by its broad substrate scope, allowing for the synthesis of a variety of substituted imidazo[1,5-a]pyridines in moderate to excellent yields. acs.org The reaction conditions are typically optimized by screening various Lewis acids and Brønsted acids, with the Bi(OTf)₃/p-TsOH system often proving superior. For instance, the crucial role of Bi(OTf)₃ is highlighted by a significant drop in product yield when the reaction is conducted with p-TsOH alone. acs.org
A key advantage of this approach is its ability to introduce diverse substituents at both the 1- and 3-positions of the imidazo[1,5-a]pyridine core by varying the starting benzylic alcohol and the nitrile component, respectively. The reaction mechanism involves the formation of a C-N and a C-C bond in a sequential manner, providing a convergent and atom-economical route to these valuable heterocyclic compounds.
Iron-Catalyzed Carbon-Carbon Bond Forming Reactions
Iron catalysis has gained significant traction in organic synthesis due to the low cost, low toxicity, and unique reactivity of iron salts. While direct iron-catalyzed carbon-carbon bond forming reactions for the synthesis of 3-substituted imidazo[1,5-a]pyridines are still an emerging area, related iron-catalyzed transformations on similar heterocyclic systems provide strong evidence for their potential.
For the isomeric imidazo[1,2-a]pyridine system, an iron(III)-catalyzed direct C-H functionalization has been developed. nih.govrsc.org This method utilizes iron(III) bromide (FeBr₃) as a homogeneous Lewis acid catalyst to facilitate the reaction between 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes. nih.govrsc.org Under aerobic conditions, this reaction leads to the formation of 3-aroylimidazo[1,2-a]pyridines through an oxidative cross-dehydrogenative coupling process, where molecular oxygen acts as the terminal oxidant. nih.gov Interestingly, under an argon atmosphere, the reaction pathway shifts to produce 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), demonstrating the versatility of the iron catalyst. nih.govrsc.org
The proposed mechanism for the formation of the bis-adduct involves the nucleophilic attack of the imidazo[1,2-a]pyridine onto the iron-activated aldehyde, followed by a second nucleophilic addition of another imidazo[1,2-a]pyridine molecule. nih.gov Although this specific methodology has been reported for the imidazo[1,2-a]pyridine scaffold, the principles of iron-catalyzed C-H activation and subsequent C-C bond formation hold promise for the development of similar strategies for the direct C-3 arylation or alkylation of imidazo[1,5-a]pyridines.
Synthetic Routes to this compound and its Functionalized Analogs
Several synthetic strategies have been successfully employed to prepare this compound and its derivatives. These methods offer flexibility in introducing various functional groups onto the core structure.
One prominent route utilizes the aforementioned Lewis acid-catalyzed Ritter-type reaction. acs.orgnih.gov While the direct synthesis of this compound is not explicitly detailed as a singular example, the synthesis of the closely related analog, 1-(3-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine, has been reported with a 53% yield. acs.orgnih.gov This reaction starts from (3-methoxyphenyl)(pyridin-2-yl)methanol and utilizes acetonitrile (B52724) as the nitrile source to introduce the methyl group at the 3-position. By analogy, employing a nitrile that would deliver a hydrogen at the 3-position or a suitable protecting group that can be subsequently removed would provide a pathway to the target compound.
A more direct and versatile synthesis of 3-aryl-imidazo[1,5-a]pyridines, including the 3-(3-methoxyphenyl) derivative, has been achieved through two complementary routes starting from 2-aminomethylpyridine. nih.gov
Route A involves the coupling of 2-aminomethylpyridine with 3-methoxybenzoyl chloride to form the corresponding N-((pyridin-2-yl)methyl)-3-methoxybenzamide. This amide is then cyclized in the presence of phosphorus oxychloride (POCl₃) under reflux conditions to yield this compound in good yield. nih.gov This route is noted for its convenience in terms of yield, reaction time, and purification. nih.gov
Route B offers an alternative approach where 2-aminomethylpyridine is reacted directly with 3-methoxybenzaldehyde in the presence of tert-butyl hydroperoxide (TBHP) and iodine in dimethylformamide (DMF) at 70 °C. nih.gov This oxidative cyclization also affords this compound, albeit in more moderate yields compared to Route A. nih.gov
These synthetic methodologies can be extended to produce a variety of functionalized analogs by simply varying the substituents on the benzoyl chloride or benzaldehyde (B42025) starting materials. This allows for the introduction of a wide range of electronic and steric diversity at the 3-position of the imidazo[1,5-a]pyridine core.
Below is a table summarizing the yields of various substituted imidazo[1,5-a]pyridines synthesized via the Ritter-type reaction, showcasing the scope of this methodology.
| Entry | Starting Benzylic Alcohol | Nitrile | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanol | Acetonitrile | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 97 |
| 2 | Phenyl(3-methylpyridin-2-yl)methanol | Acetonitrile | 3,8-Dimethyl-1-phenylimidazo[1,5-a]pyridine | 93 |
| 3 | (3-Methoxyphenyl)(pyridin-2-yl)methanol | Acetonitrile | 1-(3-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine | 53 |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanol | Acetonitrile | 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine | 95 |
| 5 | Phenyl(pyridin-2-yl)methanol | Propionitrile | 3-Ethyl-1-phenylimidazo[1,5-a]pyridine | 91 |
Data sourced from a study on Ritter-type reactions for imidazo[1,5-a]pyridine synthesis. acs.orgnih.gov
Chemical Reactivity and Derivatization Strategies of the Imidazo 1,5 a Pyridine System
Electrophilic and Nucleophilic Transformation Pathways of the Imidazo[1,5-a]pyridine (B1214698) Nucleus
The imidazo[1,5-a]pyridine nucleus possesses distinct sites for both electrophilic and nucleophilic attack. The fused imidazole (B134444) and pyridine (B92270) rings create an electron-rich aromatic system, yet with varied electron densities across the positions.
Most synthetic strategies to access the imidazo[1,5-a]pyridine core rely on the cyclocondensation of nucleophilic 2-(aminomethyl)pyridine precursors with various electrophilic reagents. nih.govbeilstein-journals.org These electrophiles typically include carboxylic acids, acyl chlorides, acyl anhydrides, and esters, which introduce a new five-membered ring. nih.govbeilstein-journals.org An alternative approach involves the reaction of 2-picolylamines with nitroalkanes that have been electrophilically activated, demonstrating the versatility of available synthetic routes. nih.gov
The imidazo[1,5-a]pyridine ring itself can undergo functionalization. For instance, it can react via C-H functionalization, where a methylene (B1212753) group is inserted to bridge two imidazo[1,5-a]pyridine molecules. This reaction, which can be achieved without metal catalysis using formaldehyde (B43269), highlights the nucleophilic character of certain positions on the ring system. nih.govacs.org Other derivatization methods include copper-catalyzed transannulation reactions and metal-free sequential dual oxidative amination of C(sp³)–H bonds. organic-chemistry.org
The reactivity of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine would be influenced by the electronic properties of the methoxyphenyl substituent. The methoxy (B1213986) group is electron-donating, which would likely enhance the nucleophilicity of the imidazo[1,5-a]pyridine core, potentially influencing the regioselectivity of electrophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Description |
|---|---|---|
| Cyclocondensation | 2-(aminomethyl)pyridine precursors with electrophiles (e.g., acyl chlorides, esters) | A primary method for constructing the core imidazo[1,5-a]pyridine ring system. nih.govbeilstein-journals.org |
| C-H Functionalization | Formaldehyde, metal-free conditions | Insertion of a methylene bridge between two imidazo[1,5-a]pyridine molecules. nih.govacs.org |
| Denitrogenative Transannulation | Pyridotriazoles with nitriles, BF₃·Et₂O catalyst | A metal-free approach to synthesizing the imidazo[1,5-a]pyridine scaffold. organic-chemistry.org |
| Oxidative Amination | Metal-free, ambient conditions | Involves two oxidative C-N couplings and one oxidative dehydrogenation process. organic-chemistry.org |
Coordination Chemistry and Ligand Design Principles
The imidazo[1,5-a]pyridine framework is an excellent scaffold for designing ligands for coordination chemistry due to the presence of multiple nitrogen atoms that can act as Lewis bases. nih.gov This system's versatility allows it to coordinate with a wide array of metal ions, forming diverse coordination motifs and geometries. acs.orgnih.gov
The imidazo[1,5-a]pyridine skeleton can function as a multidentate N-based linker, analogous to more commonly used polypyridine or polypyrazole linkers. nih.gov The coordination behavior can be tuned by introducing specific substituents. For example, an imidazo[1,5-a]pyridine core substituted with a pendant pyridine group creates a classic N,N-bidentate ligand motif suitable for complexation with various metals. nih.gov Alternatively, the introduction of other functional groups can lead to different chelation modes, such as N,O-ligation. nih.gov The framework has been shown to coordinate with a variety of transition metal ions, including copper (Cu), cobalt (Co), nickel (Ni), and palladium (Pd), forming numerous metal complexes. acs.org Furthermore, derivatives have been employed to generate pincer and N-heterocyclic carbene (NHC) ligands for transition metal catalysis. nih.govnih.gov
| Ligand Type | Coordination Mode | Example Metal Ions | Application |
|---|---|---|---|
| Pendant Pyridine Substituted | N,N-Bidentate | Zn(II) | Coordination Polymers nih.gov |
| General Imidazo[1,5-a]pyridine Core | Monodentate or Multidentate | Ni, Co, Pd, Cu | General Metal Complexes acs.org |
| Imidazo[1,5-a]pyridine-derived Carbenes (IPCs) | N-Heterocyclic Carbene | Various | Auxiliary Ligands in Catalysis nih.gov |
The structural tunability of imidazo[1,5-a]pyridine ligands makes them highly suitable for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov By using ditopic versions of the ligand, where two coordinating sites are present on the same molecule, it is possible to link metal centers into one-, two-, or three-dimensional networks.
Recent work has demonstrated the successful synthesis and crystallization of new Zn(II)-based coordination polymers using a linear ditopic imidazo[1,5-a]pyridine derivative. nih.govmdpi.com In these structures, the imidazo[1,5-a]pyridine unit can act as either an ancillary ligand that does not propagate the network or as a linker that extends the dimensionality of the structure. nih.gov These studies represent the first examples of coordination polymers incorporating an imidazo[1,5-a]pyridine derivative, showcasing the structural potential of this ligand family in a previously unexplored domain. nih.govmdpi.com
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure and macroscopic properties of materials derived from this compound are governed by a variety of non-covalent interactions. These weak forces, including π-stacking and hydrogen bonds, dictate the molecular packing in the crystal lattice.
The planar, aromatic nature of the imidazo[1,5-a]pyridine system gives it a pronounced ability to engage in π-stacking interactions. nih.govmdpi.com These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a crucial factor in the solid-state packing of its derivatives and the coordination polymers they form. mdpi.com
Beyond strong π-stacking, the supramolecular structures of imidazo[1,5-a]pyridine derivatives are stabilized by a network of weaker non-covalent interactions. The imidazole moiety itself is capable of participating in a variety of such interactions through its NH group, pyridine-like nitrogen atom, and π-system. nih.gov
In related heterocyclic systems, weak hydrogen bonds such as C-H⋯N and C-H⋯π play a significant role in the crystal packing. nih.gov For example, in the crystal lattice of 1,4-bis(4-cyanobenzyl)piperazine, molecules are linked into chains and layers through C—H⋯N and C—H⋯π interactions. nih.gov Similarly, in imidazo[1,2-a]pyridine (B132010) derivatives, intramolecular hydrogen bonds of the N-H⋯N type have been observed. nih.gov For this compound, one would anticipate the presence of C-H⋯N interactions between the hydrogen atoms of one molecule and the nitrogen atoms of the heterocyclic core of a neighboring molecule, as well as C-H⋯π interactions involving the aromatic rings. The presence and geometry of these weak interactions are critical for understanding the fine details of the crystal packing and the resulting material properties.
Computational and Theoretical Investigations of 3 3 Methoxyphenyl Imidazo 1,5 a Pyridine Analogs
Quantum Chemical Methodologies for Electronic Structure and Reactivity Profiling
Quantum chemical calculations offer deep insights into the intrinsic properties of molecules, guiding synthetic efforts and explaining experimental observations.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. bamu.ac.innih.gov This method is widely used to determine optimized molecular geometries, electronic properties, and chemical reactivity descriptors for imidazo[1,5-a]pyridine (B1214698) analogs and related heterocyclic systems. nih.govscirp.org
DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), provide accurate predictions of ground state geometries. scirp.orgresearchgate.net These calculations help in understanding the planarity of the fused ring system and the torsion angles between the imidazo[1,5-a]pyridine core and its substituents, such as the 3-methoxyphenyl (B12655295) group. For instance, studies on similar structures have shown that the dihedral angles between different rings can confirm the non-planar nature of the molecule. acu.edu.in
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org DFT calculations allow for the visualization of these orbitals, showing the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. This information is vital for predicting how analogs of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine might interact with other molecules. nih.gov
Table 1: Key DFT-Derived Parameters for Molecular Analysis This table is illustrative and based on typical parameters calculated in DFT studies of heterocyclic compounds.
| Parameter | Description | Significance in Molecular Profiling |
| Total Energy | The total electronic energy of the molecule in its optimized ground state geometry. | Used to compare the relative stability of different conformers or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | An indicator of chemical reactivity, kinetic stability, and optical properties. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility, and binding affinity. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule (approximated by -EHOMO). | A fundamental measure of a molecule's reactivity. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule (approximated by -ELUMO). | Another key measure of reactivity and electron-accepting capability. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. cnr.it It is widely applied to predict the absorption and emission spectra of fluorescent compounds like imidazo[1,5-a]pyridine derivatives. researchgate.netfigshare.comtandfonline.com
TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in a molecule's UV-Vis absorption spectrum. rsc.org By calculating the energies of various singlet-singlet and singlet-triplet transitions, researchers can understand the nature of the electronic excitations. rsc.org For fluorescent molecules, these calculations are essential for predicting emission wavelengths and understanding properties like the Stokes shift—the difference between the absorption and emission maxima. tandfonline.com The significant Stokes shifts observed in some imidazo[1,2-a]pyridine (B132010) dyes make them attractive for applications as fluorescent probes and laser dyes. figshare.comtandfonline.com The accuracy of these predictions allows for the fine-tuning of photophysical properties by modifying substituents on the core scaffold. figshare.comresearchgate.net
Understanding the nature of an electronic transition from the ground state to an excited state can be complex, as it often involves contributions from multiple molecular orbital excitations. github.io Natural Transition Orbital (NTO) analysis provides a more compact and chemically intuitive picture of these transitions. joaquinbarroso.com NTO analysis transforms the canonical molecular orbitals into a set of "hole" and "electron" (or "particle") orbitals that represent the primary contributions to a given electronic excitation. rsc.orgjoaquinbarroso.com
This method simplifies the description of an excited state, often reducing it to a single dominant hole-particle pair. github.io The "hole" NTO represents the region from which the electron is excited, while the "particle" NTO shows the region to which the electron is promoted. This visualization is particularly useful for characterizing the nature of the transition, such as identifying it as a localized excitation (LE), a π-π* transition, or an intramolecular charge transfer (ICT) event. researchgate.netresearchgate.net For donor-π-acceptor molecules based on imidazo[1,5-a]pyridine, NTO analysis can clearly depict the charge transfer from the electron-donating part to the electron-accepting part upon photoexcitation. rsc.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for analyzing the charge distribution on a molecule's surface. It visualizes the electrostatic potential created by the total charge distribution (electrons and nuclei) and is used to predict a molecule's reactivity towards electrophilic and nucleophilic attack. acu.edu.innih.gov
The MEP surface is color-coded to indicate different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.netresearchgate.net Green areas represent neutral potential. For analogs of this compound, an MEP map can identify the most reactive sites, such as the nitrogen atoms of the imidazole (B134444) ring (as electron-rich, nucleophilic centers) and hydrogen atoms (as electron-poor, electrophilic centers). nih.govacu.edu.in This information is crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. nih.gov
Advanced Simulation Techniques for Molecular Interactions
Beyond the properties of isolated molecules, computational methods can simulate how molecules interact with their environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. acs.org This method is a cornerstone of computer-aided drug design. nih.gov For imidazo[1,5-a]pyridine and its analogs, molecular docking studies are performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. asianpubs.org
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, in this case, an analog of this compound, is then placed into the protein's binding site. A scoring function is used to calculate the binding energy (or a similar score) for different poses of the ligand, with lower energy values indicating more favorable binding. acs.orgresearchgate.net The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.govtandfonline.com For example, docking studies on imidazo[1,2-a]pyridine derivatives have shown interactions with key amino acids in the active sites of enzymes relevant to cancer, helping to explain their biological activity. asianpubs.orgresearchgate.net
Table 2: Typical Output from a Molecular Docking Simulation This table is illustrative and represents common data generated during in silico docking experiments.
| Parameter | Description | Example Value | Significance |
| Binding Affinity | The estimated free energy of binding between the ligand and the receptor. | -9.2 kcal/mol | A lower value indicates a stronger, more stable interaction. |
| Interacting Residues | The specific amino acid residues in the protein's active site that interact with the ligand. | Tyr 216, His 222, Lys 270 | Identifies the key "hotspots" for binding and guides structure-activity relationship (SAR) studies. |
| Type of Interaction | The nature of the chemical interactions formed (e.g., hydrogen bond, hydrophobic, electrostatic). | Hydrogen Bond, π-π Stacking | Explains the molecular basis of binding and helps in optimizing the ligand's chemical structure. |
| Bond Distance | The distance between interacting atoms in the ligand and the receptor. | 1.92 Å | Confirms the strength and geometry of specific interactions like hydrogen bonds. |
Umbrella Sampling and Steered Molecular Dynamics for Binding Free Energy Calculations
The determination of absolute binding free energies for ligands targeting proteins is a cornerstone of computational drug design. For a series of eighteen novel imidazo[1,5-a]pyridine derivatives, a sophisticated computational protocol was employed to evaluate their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov This methodology integrates several powerful simulation techniques to provide a comprehensive understanding of the binding process. nih.gov
The protocol consists of a four-step approach: (1) molecular docking, (2) molecular dynamics (MD) simulation, (3) steered molecular dynamics (SMD) simulation, and (4) umbrella sampling (US). nih.gov Initially, docking is used to predict the preferred binding pose of the ligand in the protein's active site. This is followed by MD simulations to relax the protein-ligand complex and observe its behavior in a simulated physiological environment.
The core of the free energy calculation relies on SMD and US. Steered Molecular Dynamics is a non-equilibrium method used to generate a pathway for the dissociation of the ligand from the protein's binding pocket. nih.gov While SMD can provide insights into the unbinding process, umbrella sampling, a more rigorous equilibrium-based method, is subsequently used to calculate the potential of mean force (PMF) and, consequently, the absolute binding free energy along the dissociation path generated by SMD. nih.gov
This combined approach was utilized to calculate the binding free energies of the 18 novel imidazo[1,5-a]pyridine compounds. nih.govnih.gov The calculated properties were then compared in detail with those of two well-established EGFR inhibitors, Erlotinib and Osimertinib, which are currently used in cancer therapy. nih.govnih.gov The simulations successfully ranked the binding affinities of the considered compounds, and the results identified three of the novel imidazo[1,5-a]pyridine derivatives as particularly promising inhibitors, warranting further investigation in clinical trials. nih.govnih.gov
| Compound | Target Protein | Computational Method | Calculated Parameter | Finding |
|---|---|---|---|---|
| 18 Novel Imidazo[1,5-a]pyridine derivatives | EGFR | SMD and Umbrella Sampling | Absolute Binding Free Energy | Binding affinities were ranked; three compounds were identified as highly promising inhibitors. nih.gov |
| Erlotinib (Reference) | EGFR | SMD and Umbrella Sampling | Absolute Binding Free Energy | Used as a benchmark for comparison with the novel derivatives. nih.gov |
| Osimertinib (Reference) | EGFR | SMD and Umbrella Sampling | Absolute Binding Free Energy | Used as a benchmark for comparison with the novel derivatives. nih.gov |
Atomistic Characterization of Protein-Ligand Interaction Networks (e.g., EGFR Protein)
A crucial aspect of computational drug design is the detailed, atom-level understanding of how a ligand interacts with its target protein. The computational protocol applied to the imidazo[1,5-a]pyridine derivatives was designed not only to calculate binding energies but also to observe the intricate network of atomistic interactions between these potential inhibitors and the EGFR protein. nih.govnih.gov
The EGFR protein is a transmembrane protein that plays a vital role in regulating cell proliferation. nih.gov Its over-expression or mutation is linked to the development of various cancers. nih.gov The intracellular tyrosine kinase domain of EGFR is a key target for inhibitors, as blocking its activity can halt the signaling cascade that leads to uncontrolled cell growth. nih.gov Therefore, understanding the precise interactions within the tyrosine kinase binding site is essential for developing effective new drugs.
Through the molecular dynamics simulations, researchers were able to analyze the specific contacts formed between the imidazo[1,5-a]pyridine analogs and the amino acid residues of the EGFR binding pocket. This analysis typically involves identifying key interactions such as:
Hydrogen bonds: Crucial for affinity and specificity.
Hydrophobic interactions: Often a major driving force for binding.
Pi-stacking and cation-pi interactions: Important for binding aromatic moieties.
By characterizing this network of interactions for each of the 18 novel compounds, the study provided a structural basis for their calculated binding affinities. nih.gov This detailed atomistic view helps to explain why certain analogs are more potent than others and provides a rational foundation for the future design of next-generation inhibitors with improved efficacy and specificity for the EGFR tyrosine kinase domain. nih.gov
Applications of Imidazo 1,5 a Pyridine Derivatives in Contemporary Research Fields
Research in Chemical Biology and Target Engagement Mechanisms
In the field of chemical biology, imidazo[1,5-a]pyridine (B1214698) derivatives are explored for their ability to interact with and modulate biological systems. Their structural framework allows for facile functionalization, enabling the synthesis of targeted molecules that can engage with specific enzymes and receptors, or interfere with cellular pathways. rsc.org
Derivatives of the imidazo[1,5-a]pyridine nucleus have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential. Research has demonstrated their activity against enzymes crucial in different disease pathways.
One notable area of investigation is their role as thromboxane A2 synthetase inhibitors. acs.org Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a key strategy in the management of cardiovascular diseases. Certain imidazo[1,5-a]pyridine derivatives have been identified as a new class of inhibitors for this enzyme. acs.org
Furthermore, the broader family of imidazopyridines has shown promise in targeting enzymes essential for the survival of pathogens. For instance, some derivatives act as inhibitors of DNA gyrase and topoisomerase IV in bacteria, presenting a pathway for developing new antibacterial agents. nih.gov While much of the specific research has focused on the imidazo[1,2-a]pyridine (B132010) isomer for inhibiting enzymes like Mycobacterium tuberculosis glutamine synthetase, the shared heterocyclic core suggests a promising avenue for the development of imidazo[1,5-a]pyridine-based inhibitors as well. nih.gov
| Derivative Class | Target Enzyme | Therapeutic Area | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridines | Thromboxane A2 Synthetase | Cardiovascular | acs.org |
| Imidazopyridines (General) | DNA Gyrase / Topoisomerase IV | Antibacterial | nih.gov |
Imidazo[1,5-a]pyridine derivatives have been designed and synthesized to act as modulators of key receptors in the central nervous system. A significant focus has been on the 5-hydroxytryptamine4 (5-HT4) receptor, which is implicated in cognitive processes.
A series of imidazo[1,5-a]pyridine derivatives were developed as partial agonists for the 5-HT4 receptor. nih.gov These compounds are being investigated for the symptomatic and potentially disease-modifying treatment of cognitive disorders associated with Alzheimer's disease. nih.gov Through focused structure-activity relationship (SAR) studies and optimization of ADME (absorption, distribution, metabolism, and excretion) properties, a lead compound, 5a , was identified. This compound proved to be a potent, selective, and brain-penetrant 5-HT4 partial agonist, demonstrating efficacy in animal models of cognition. nih.gov
| Derivative | Target Receptor | Modulation Type | Potential Application | Reference |
|---|---|---|---|---|
| Compound 5a | 5-HT4 Receptor | Partial Agonist | Cognitive Disorders (Alzheimer's Disease) | nih.gov |
The antiproliferative properties of imidazo[1,5-a]pyridine derivatives have made them attractive candidates for cancer research. rsc.org A novel series of imidazo[1,5-a]pyridine-chalcone hybrids were designed and synthesized, showing promising cytotoxicity against various human cancer cell lines, including breast, colon, bone, prostate, and liver cancer cells. nih.gov
Two compounds from this series exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov Further mechanistic studies, including immunofluorescence and molecular docking, confirmed that the anticancer activity of these active compounds proceeds through binding to tubulin and subsequent disruption of microtubule polymerization. nih.gov This interference with the cellular cytoskeleton leads to cell cycle arrest and apoptosis. The broader imidazopyridine class has also been noted for its ability to induce apoptosis and inhibit tubulin. nih.gov
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Hybrid 1 | MDA-MB-231 (Breast) | 4.23 ± 0.25 | Microtubule Disruption | nih.gov |
| Hybrid 2 | MDA-MB-231 (Breast) | 3.26 ± 0.56 | Microtubule Disruption | nih.gov |
Functional Materials Research and Advanced Sensor Development
Beyond their biological applications, imidazo[1,5-a]pyridines are highly valued in materials science due to their unique photophysical properties. rsc.org Their stable, compact, and emissive nature makes them ideal building blocks for functional materials. mdpi.com
Imidazo[1,5-a]pyridine derivatives are well-known for their luminescence, often exhibiting large Stokes shifts and high quantum yields, which are desirable properties for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). rsc.orgmdpi.com The emission properties can be precisely tuned by modifying the substituent groups on the heterocyclic core. researchgate.net
For example, substituting the imidazo[1,5-a]pyridine nucleus with trifluoromethyl groups allows for the tuning of quantum yields from 13% to 39% in solution and up to 58% in a polymeric matrix. researchgate.net Similarly, the introduction of methoxy (B1213986) substituents can increase the emission quantum yield up to 50%. researchgate.net Coordination of these ligands with metal ions, such as Zn(II), can further enhance their photophysical behavior by increasing molecular rigidity, leading to improved quantum yields (up to 37%) and significant blue shifts in emission. mdpi.com These characteristics make them promising candidates for blue emitters in OLEDs. mdpi.com
| Derivative Type | Key Feature | Quantum Yield (Φ) | Emission Color | Potential Application | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl-substituted | Tunable emission | Up to 58% (in polymer) | - | Optoelectronics | researchgate.net |
| Methoxy-substituted | Enhanced emission | Up to 50% | - | Optoelectronics | researchgate.net |
| Zn(II) Complexes | Enhanced rigidity, blue-shifted | Up to 37% | Blue | OLEDs | mdpi.com |
| Bulky 2,6-dichlorophenyl substituted | High solid-state emission | 0.39 (solid state) | Blue | OLEDs | researchgate.net |
The remarkable photophysical properties of imidazo[1,5-a]pyridines, including their compact shape and environmental sensitivity, make them excellent candidates for fluorescent probes in biological systems. mdpi.comdntb.gov.ua They have been successfully developed for sensing various analytes and for imaging cellular components and dynamics. rsc.org
Several imidazo[1,5-a]pyridine-based fluorophores have been synthesized and shown to successfully intercalate into the lipid bilayer of liposomes, which serve as artificial cell membrane models. mdpi.com Their solvatochromic behavior makes them suitable for studying membrane dynamics, hydration, and fluidity. mdpi.comresearchgate.net
Furthermore, specific probes have been designed for ion and small molecule detection. For instance, a novel fluorescent probe based on the imidazo[1,5-a]pyridine scaffold was developed for the highly selective and sensitive detection of sulfite (SO₃²⁻) in living cells and zebrafish, with a low detection limit of 70 nM and a large Stokes shift of 174 nm. nih.gov Another probe was designed to be lysosome-targetable for the detection of hydrogen polysulfides (H₂Sₙ), demonstrating a fast response time and low cytotoxicity. rsc.org These applications highlight the versatility of the imidazo[1,5-a]pyridine core in creating advanced tools for chemical biology and diagnostics. rsc.org
| Probe Type | Target Analyte/System | Key Feature | Application | Reference |
|---|---|---|---|---|
| Solvatochromic Fluorophores | Cell Membrane | Intercalates in lipid bilayer | Sensing membrane dynamics | mdpi.comdntb.gov.ua |
| IPY-SO₂ | Sulfite (SO₃²⁻) | Turn-on fluorescence, 70 nM detection limit | Imaging in living cells and zebrafish | nih.gov |
| Lysosome-targetable Probe | Hydrogen Polysulfides (H₂Sₙ) | Large Stokes shift, fast response | Imaging endogenous H₂Sₙ in cells | rsc.org |
Applications in Chemical Sensors for Environmental and Analytical Detection
The utilization of imidazo[1,5-a]pyridine derivatives in the development of chemical sensors has garnered significant interest due to their inherent fluorescent properties. These properties can be modulated upon interaction with specific analytes, forming the basis of "turn-on" or "turn-off" fluorescent probes. Research in this area has primarily focused on the broader class of imidazo[1,5-a]pyridine compounds rather than on specific derivatives such as 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine.
Studies have demonstrated the potential of the imidazo[1,5-a]pyridine scaffold in the design of fluorescent chemosensors for the detection of various ions and small molecules. For instance, certain derivatives have been engineered to exhibit high selectivity and sensitivity towards sulfites in aqueous solutions. nih.govnih.gov These sensors often operate on the principle of intramolecular charge transfer (ICT), where the binding of the analyte alters the electronic properties of the molecule, leading to a detectable change in fluorescence. nih.gov
The general approach involves functionalizing the imidazo[1,5-a]pyridine core with specific recognition moieties that can selectively interact with the target analyte. This modular design allows for the tuning of the sensor's properties, including selectivity, sensitivity, and response time. While the core imidazo[1,5-a]pyridine structure provides the necessary photophysical platform, the substituents play a crucial role in dictating the sensor's performance.
Despite the promising advancements with various derivatives of imidazo[1,5-a]pyridine in chemical sensing, a thorough review of the available scientific literature reveals no specific studies detailing the application of This compound as a chemical sensor for environmental or analytical detection. The research to date has explored other substituted imidazo[1,5-a]pyridines, highlighting the potential of this class of compounds. However, dedicated research findings on the sensing capabilities of the specific compound this compound are not presently available.
Therefore, while the broader family of imidazo[1,5-a]pyridine derivatives shows considerable promise for applications in chemical sensing, the specific contributions and potential of this compound in this field remain an uninvestigated area of research.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-(aminomethyl)pyridine derivatives with aldehydes or ketones under acidic conditions. For example, formylation of 2-aminomethylpyridine followed by cyclization with phosphorus oxychloride is a key step (as seen in similar derivatives) . Optimizing reaction conditions, such as using microwave-assisted synthesis or adjusting stoichiometric ratios (e.g., 1:3 molar ratios of reactants), can improve yields. Solvent choice (e.g., DMF or ethanol) and temperature control (80–110°C) are critical for minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments .
- FT-IR and Raman Spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm) and monitor cyclization completeness .
- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-stacking or hydrogen bonding) .
- HRMS : Validates molecular weight and purity .
Q. What are the common structural motifs observed in imidazo[1,5-a]pyridine derivatives, and how do they influence reactivity?
- Methodological Answer : Key motifs include:
- Fused Bicyclic Core : Enhances rigidity, affecting photophysical properties (e.g., blue emission) and π-stacking in crystal networks .
- Substituent Positioning : The 3-methoxyphenyl group introduces steric and electronic effects, modulating ligand coordination (e.g., with Cd or Pd) and hydrogen-bonding capabilities .
- Hydrogen Bonding : Intermolecular O–H⋯Cl or C–H⋯N interactions stabilize crystal structures, which can be analyzed via Hirshfeld surface plots .
Advanced Research Questions
Q. How do structural modifications at the 3-position of imidazo[1,5-a]pyridine influence its photoluminescent properties and potential applications in OLEDs?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., methoxy) increase conjugation, shifting emission wavelengths (e.g., 450–470 nm for blue OLEDs). Time-dependent density functional theory (TD-DFT) can correlate electronic transitions with experimental Stokes shifts .
- Quantum Yield Measurement : Use integrating sphere setups with reference dyes (e.g., quinine sulfate) to quantify emission efficiency .
- Crystal Engineering : Optimize π-stacking via co-crystallization with acceptors (e.g., TCNQ) to enhance charge transport in OLEDs .
Q. What strategies are employed to analyze and resolve data contradictions in the biological activity of imidazo[1,5-a]pyridine derivatives across different studies?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., 3-methoxy vs. morpholino groups) and test against standardized assays (e.g., enzyme inhibition or cell viability) to isolate activity drivers .
- Metabolic Stability Studies : Use liver microsome assays or computational tools (e.g., Schrödinger’s ADMET Predictor) to identify metabolic liabilities, such as aldehyde oxidase (AO) susceptibility .
- Orthogonal Validation : Cross-validate in vitro results with in vivo models (e.g., xenograft studies for anticancer activity) .
Q. In the context of medicinal chemistry, how can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting specific receptors?
- Methodological Answer :
- Library Design : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 3-position and screen against target receptors (e.g., CB2 or dopamine D3) .
- Computational Docking : Use AutoDock Vina or MOE to predict binding modes, focusing on key interactions (e.g., hydrogen bonds with Ser273 in CB2) .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to prioritize lead compounds .
Q. What methodological considerations are critical when utilizing this compound derivatives as ligands in transition metal-catalyzed reactions?
- Methodological Answer :
- Ligand Synthesis : Introduce phosphine or pyridyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance metal coordination .
- Coordination Geometry Analysis : Use X-ray crystallography or DFT calculations to confirm distorted square pyramidal (Cd) or trigonal planar (Pd) geometries .
- Catalytic Activity Testing : Benchmark turnover numbers (TON) and selectivity in model reactions (e.g., C–C coupling) under varying conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
